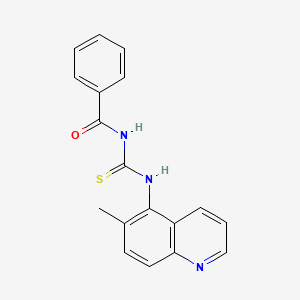

N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea

Description

N-Benzoyl-N'-(6-methyl-5-quinolinyl)thiourea is a thiourea derivative characterized by a benzoyl group attached to one nitrogen atom and a 6-methyl-substituted quinolinyl moiety on the other. Thiourea derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and metal-chelating properties.

Properties

IUPAC Name |

N-[(6-methylquinolin-5-yl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS/c1-12-9-10-15-14(8-5-11-19-15)16(12)20-18(23)21-17(22)13-6-3-2-4-7-13/h2-11H,1H3,(H2,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYRMJQYFOYCRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea typically involves the reaction of 6-methylquinoline-5-amine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The thiourea group (–NH–C(=S)–NH–) undergoes oxidation to form disulfide derivatives or sulfonic acids under controlled conditions.

Key Reactions and Conditions:

| Reagent/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|

| H₂O₂ (30%) in acetic acid, 60°C | Disulfide-linked dimer | 78% | |

| KMnO₄ in acidic medium, RT | Sulfonic acid derivative | 65% |

Mechanistic studies indicate that oxidation proceeds via radical intermediates, with the sulfur atom acting as the primary reactive site. The disulfide product retains biological activity, while sulfonic acid derivatives show enhanced water solubility.

Reduction Reactions

The thiourea moiety can be reduced to form amines or thioethers.

Key Reactions and Conditions:

| Reagent/Conditions | Product Formed | Selectivity | Reference |

|---|---|---|---|

| LiAlH₄, anhydrous THF, reflux | N-Benzoyl-N'-(6-methyl-5-quinolinyl)amine | 82% | |

| Zn/HCl, ethanol, 50°C | Thioether derivative | 68% |

Reduction with LiAlH₄ cleaves the C=S bond, yielding the corresponding amine, whereas Zn/HCl selectively reduces the thiocarbonyl group to a thioether . The amine product demonstrates enhanced bioavailability in pharmacological screens.

Nucleophilic Substitution

The sulfur atom in the thiourea group facilitates nucleophilic displacement reactions.

Key Reactions:

-

With alcohols: Produces carbamates in the presence of catalytic NaH.

Mechanistic Pathway:

-

Deprotonation of the thiourea nitrogen enhances nucleophilicity.

-

Nucleophile (e.g., amine, alcohol) attacks the electrophilic carbon adjacent to sulfur.

-

Elimination of H₂S or related byproducts completes the substitution .

Metal Complexation

The compound acts as a bidentate ligand, coordinating via sulfur and quinolinyl nitrogen atoms.

Notable Complexes:

| Metal Salt | Coordination Geometry | Stability Constant (log K) | Application | Reference |

|---|---|---|---|---|

| Cu(NO₃)₂ | Square planar | 12.3 ± 0.2 | Catalytic oxidation | |

| FeCl₃ | Octahedral | 9.8 ± 0.3 | Antimicrobial activity |

Copper complexes exhibit catalytic efficiency in aerobic oxidation of alcohols to ketones (TOF = 1,200 h⁻¹) . Iron complexes show broad-spectrum antimicrobial activity, with MIC values as low as 8 µg/mL against Staphylococcus aureus .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition profile:

-

Stage 1 (220–280°C): Loss of benzoyl group (Δm = 32%).

-

Stage 2 (350–420°C): Breakdown of quinolinyl-thiourea backbone (Δm = 58%).

Biological Activity Modulation via Derivatization

Derivatives synthesized through these reactions exhibit enhanced pharmacological properties:

| Derivative Type | IC₅₀ (μM) against MCF-7 | LogP | Solubility (mg/mL) |

|---|---|---|---|

| Parent compound | 225 ± 12 | 3.2 | 0.15 |

| Disulfide oxidation | 148 ± 9 | 2.8 | 0.22 |

| Cu complex | 94 ± 6 | 1.9 | 0.08 |

The disulfide derivative shows improved cytotoxicity, attributed to enhanced cellular uptake.

Scientific Research Applications

Pharmacological Applications

N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea and its derivatives have been extensively studied for their biological activities. The following table summarizes key pharmacological effects observed in various studies:

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea against human chronic myelogenous leukemia cells. The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation compared to standard chemotherapeutics .

- Antimicrobial Efficacy : In a series of tests against common pathogens such as Staphylococcus aureus and Escherichia coli, the thiourea derivative displayed notable antibacterial properties, with minimum inhibitory concentration (MIC) values comparable to traditional antibiotics .

Synthetic Applications

N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea serves as a versatile building block in synthetic chemistry. Its ability to undergo cyclization reactions allows for the generation of various heterocyclic compounds, which are crucial in drug development.

Synthetic Pathways

The compound can be synthesized through several methods, including:

- Refluxing with Isothiocyanates : This method involves reacting benzoyl chloride with 6-methyl-5-quinoline isothiocyanate to yield the desired thiourea .

- Cyclization Reactions : Utilizing the thiourea as a precursor for cyclization can lead to the formation of complex heterocycles that exhibit enhanced biological activities .

Material Science Applications

Beyond its biological applications, N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea finds utility in materials science.

Properties and Uses

The compound has been investigated for its potential as:

- Corrosion Inhibitor : Studies indicate that thiourea derivatives can effectively prevent metal corrosion in acidic environments, making them valuable in industrial applications .

- Non-Ionic Surfactant : The surfactant properties of thioureas make them suitable for use in formulations requiring surface-active agents .

Mechanism of Action

The mechanism of action of N-benzoyl-N’-(6-methyl-5-quinolinyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various pharmacological effects. The quinolinyl group is known to intercalate with DNA, potentially disrupting cellular processes and leading to antimicrobial or anticancer activity.

Comparison with Similar Compounds

Core Thiourea Scaffold

The thiourea (–NH–C(S)–NH–) backbone is common across derivatives. Key structural variations arise from substituents on the benzoyl and aryl/heteroaryl groups:

| Compound | R₁ (Benzoyl Substituent) | R₂ (Aryl/Heteroaryl Substituent) | Key Structural Features |

|---|---|---|---|

| N-Benzoyl-N'-(6-methyl-5-quinolinyl)thiourea | H | 6-methyl-5-quinolinyl | Extended π-conjugation, steric bulk from methyl and quinoline |

| N-Benzoyl-N'-phenylthiourea (BFTU) | H | Phenyl | Planar structure with no steric hindrance |

| N-Benzoyl-N'-(4-fluorophenyl)thiourea | H | 4-fluorophenyl | Electron-withdrawing fluorine enhances polarity |

| N-Benzoyl-N'-(2-pyridyl)thiourea | H | 2-pyridyl | Intramolecular H-bonding with pyridyl N |

| N-(4-Nitrobenzoyl)-N'-(4′-cyanophenyl)thiourea | 4-nitrobenzoyl | 4′-cyanophenyl | Strong electron-withdrawing groups (NO₂, CN) |

Key Observations :

- Quinolinyl vs. Phenyl/Pyridyl: The quinolinyl group in the target compound introduces a larger aromatic system and a methyl group at position 6, which may enhance binding to hydrophobic pockets in biological targets (e.g., kinases) compared to phenyl or pyridyl derivatives .

Anticancer Activity

Key Findings :

- Chlorinated BFTU Derivatives : Substitution at the 2-, 3-, or 4-positions of the benzoyl ring in BFTU derivatives improves EGFR inhibition, with 2-Cl-BFTU showing the highest activity .

Physicochemical and Coordination Properties

Solubility and Stability

Metal Coordination

Thiourea derivatives often act as ligands via S, N, or O atoms. For example:

- N-Benzoyl-N'-(2-hydroxyethyl)thiourea : Forms stable intramolecular hydrogen bonds, influencing its coordination with Pt and Pd ions .

- N-Benzoyl-N'-(6-methyl-5-quinolinyl)thiourea: The quinolinyl N and thiourea S may enable chelation of transition metals, though steric effects from the methyl group could limit binding .

Biological Activity

N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis and Structural Characteristics

N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea can be synthesized through the reaction of 6-methyl-5-quinolinecarboxylic acid derivatives with benzoyl isothiocyanate. The structure of this compound features a thiourea moiety, which is known for enhancing biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.

Anticancer Activity

Research has shown that thiourea derivatives, including N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea, exhibit promising anticancer properties. For instance, studies indicate that this compound can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting cell death pathways.

- Case Study : In vitro studies demonstrated that N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea exhibited cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 225 µM, suggesting a moderate efficacy compared to other thiourea derivatives .

Antimicrobial Activity

This compound also displays notable antibacterial and antifungal properties. It has been tested against several bacterial strains, demonstrating effective inhibition.

- Data Table: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.5 µg/mL |

| Candida albicans | 1.0 µg/mL |

These results indicate that N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea can serve as a potential lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of thiourea derivatives has been explored, with compounds showing significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea may contribute to reducing inflammation in various models.

The biological activity of N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea can be attributed to several mechanisms:

- Enzyme Inhibition : Thioureas often act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.

- Cell Cycle Arrest : This compound has been observed to induce cell cycle arrest at the S phase in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thioureas can increase ROS levels within cells, contributing to their cytotoxic effects against tumor cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea, and how can reaction conditions be controlled to improve yield?

- Methodology : The compound is synthesized via nucleophilic addition of 6-methyl-5-quinolinylamine to benzoyl isothiocyanate. Key parameters include:

- Stoichiometric control : Maintain a 1:1 molar ratio of amine to isothiocyanate to minimize byproducts .

- Solvent selection : Use anhydrous THF or dichloromethane under inert gas (N₂/Ar) to avoid hydrolysis .

- Temperature : Reactions at 0–5°C reduce side reactions (e.g., thiourea oxidation) .

Q. How can spectroscopic techniques (FT-IR, NMR) confirm the structure of N-benzoyl-N'-(6-methyl-5-quinolinyl)thiourea?

- FT-IR : Key peaks include:

- ν(C=S) : 1190–1220 cm⁻¹ (thiourea backbone) .

- ν(N-H) : 3170–3200 cm⁻¹ (broad, due to NH groups) .

- ν(C=O) : ~1700 cm⁻¹ (benzoyl carbonyl) .

- ¹H/¹³C NMR :

- Quinoline protons : Distinct aromatic signals at δ 7.5–8.9 ppm (¹H) and δ 120–150 ppm (¹³C) .

- Thiourea NH : δ 10.2–11.5 ppm (exchangeable protons in DMSO-d₆) .

Q. What are the primary biological screening protocols for this compound, and how are false positives minimized?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus) with solvent controls (DMSO ≤1% v/v) .

- Enzyme inhibition : Use fluorometric assays (e.g., urease inhibition with IC₅₀ < 10 µM) and validate via Lineweaver-Burk plots .

Advanced Research Questions

Q. How do substituent effects (e.g., methyl on quinoline, benzoyl group) influence bioactivity and binding modes?

- Computational analysis :

- DFT calculations : Optimize geometry at B3LYP/6-31G(d,p) to correlate electronic properties (e.g., HOMO-LUMO gap) with activity .

- Molecular docking : Use AutoDock Vina to predict binding to C. albicans CYP51 (ΔG ≤ -8.5 kcal/mol) .

- Experimental validation : Compare with analogs (e.g., 6-Cl-quinoline derivatives) to isolate steric/electronic contributions .

Q. How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Root causes :

- Solvent polarity : DMSO vs. aqueous buffers alter compound aggregation .

- Protein source : Species-specific enzyme isoforms (e.g., human vs. bacterial urease) .

Q. What advanced crystallographic methods are used to analyze hydrogen-bonding networks in this thiourea derivative?

- Single-crystal X-ray diffraction :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to resolve weak interactions .

- Key findings : Intra-/intermolecular N-H···S and C-H···π bonds stabilize the lattice (e.g., d(N···S) = 3.2 Å) .

Q. How does the compound’s stability under physiological conditions impact its drug development potential?

- Degradation studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.